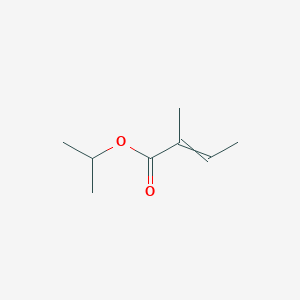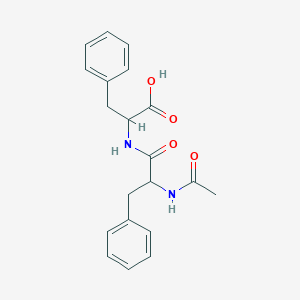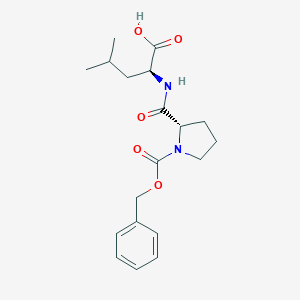
Z-Pro-leu-OH
Vue d'ensemble
Description
“Z-Pro-leu-OH” is a compound that falls under the category of Z-Amino Acids and Derivatives . It is also known by other names such as N- (Benzyloxycarbonyl)-L-leucine, N- (Benzyloxycarbonyl)leucine, N- (Carbobenzoxy)leucine, N- (Phenylmethoxy)carbonyl-L-leucine, N-Carbobenzoxy-L-leucine, N-Carbobenzyloxy-L-leucine, N-Carboxy-L-leucine N-benzyl ester, N-Cbz-L-leucine, Benzyloxycarbonyl-L-leucine, Benzyloxycarbonylleucine, Carbobenzoxyleucine, L- (Carbobenzyloxy)leucine, L-N- (Benzyloxycarbonyl)leucine, NSC 60039, Z-L-Leucine .
Molecular Structure Analysis
The molecular formula of “Z-Pro-leu-OH” is C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-Pro-leu-OH” include a boiling point of 442.8±38.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, an enthalpy of vaporization of 73.8±3.0 kJ/mol, and a flash point of 221.6±26.8 °C . The compound has a density of 1.2±0.1 g/cm3 .
Applications De Recherche Scientifique
1. Infrared Spectroscopy and Structure Analysis
Z-Pro-Leu-OH, particularly in its tripeptide form Z-Pro-Leu-Gly-OH, has been investigated using infrared spectroscopy. This research, focused on the peptide's secondary structure, reveals differences in hydrogen bonding networks compared to its variants. Such structural insights are crucial for understanding peptide behavior in different environments, like the gas phase, and their binding capabilities (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012) Chakraborty et al..
2. Enzyme Inhibition and Potential Therapeutic Applications
In a study by Maruyama et al. (1987), Z-Pro-Leu-Trp, a related compound, showed inhibition of the angiotensin I-converting enzyme, indicating its potential in therapeutic applications like hypertension management. This suggests that Z-Pro-Leu-OH and its derivatives might play a role in similar biochemical pathways Maruyama et al..
3. Chemical Synthesis and Couplings
The chemical synthesis of Z-Pro-Leu-OH and its derivatives has been studied extensively. Research conducted by Kulikov, Basok, & Lukyanenko (2009) involved model DCC-mediated couplings of Z-Pro-D-Leu-OH, providing insights into the synthetic pathways and potential applications in developing peptide-based compounds Kulikov et al..
4. Protease Activity and Regulation
The tripeptide derivative Z-Pro-Leu-Gly-OH has been used in studies involving protease activity, such as the research on proteasome inhibition and its implications in apoptosis and cellular regulation. This highlights the potential of Z-Pro-Leu-OH in understanding and manipulating protease activities in various biological processes (Shinohara et al., 1996) Shinohara et al..
5. DNA Interactions and Potential Therapeutics
The interactions of Z-Pro-Leu-OH derivatives with DNA have been explored for their potential as cancer chemotherapeutic agents. For instance, Parveen, Arjmand, & Mohapatra (2013) studied Zinc(II) complexes of Pro-Gly and Pro-Leu dipeptides for DNA binding and cleavage, indicating a potential role in targeted cancer therapy Parveen et al..
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXUKRYYSXSLJ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



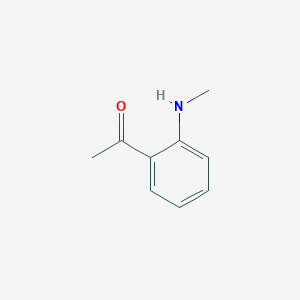
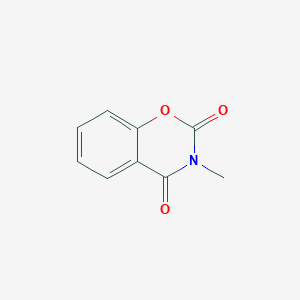
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
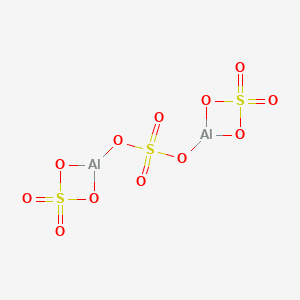

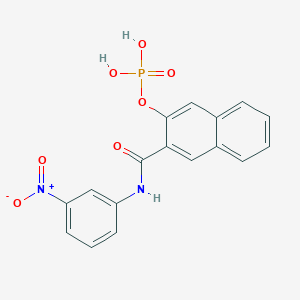

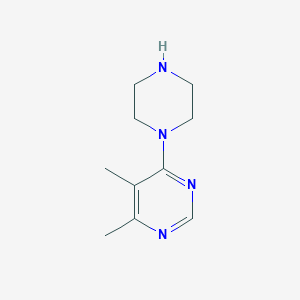
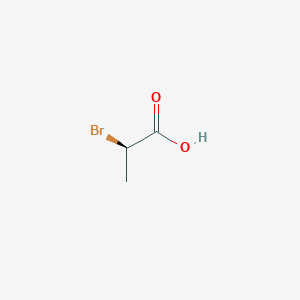
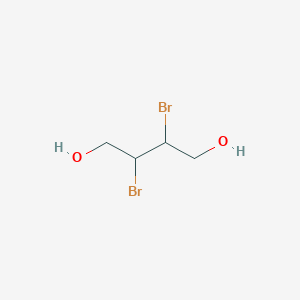
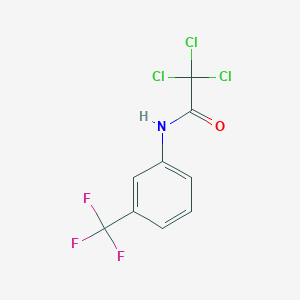
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
